Tranexamic acid - 701-54-2

Tranexamic acid

Catalog Number: EVT-460633
CAS Number: 701-54-2
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tranexamic Acid is a synthetic analogue of the amino acid lysine []. It acts as an antifibrinolytic agent [, ], preventing the enzymatic breakdown of fibrinogen and fibrin by plasmin []. This action helps control bleeding by inhibiting the breakdown of blood clots [, , , , , , , , , ].

Mechanism of Action

Tranexamic acid functions by competitively inhibiting the activation of plasminogen []. Plasminogen is the precursor to plasmin, an enzyme responsible for breaking down fibrin clots [, , ]. By inhibiting plasminogen activation, Tranexamic Acid effectively prevents the breakdown of fibrin clots, contributing to hemostasis [, , , , , , , , , ]. Tranexamic acid also directly inhibits plasmin activity, but this requires higher doses compared to those needed for inhibiting plasmin formation [].

Applications

7.1. Trauma: Tranexamic Acid administration within 3 hours of injury reduces mortality in trauma patients by reducing blood loss [, ]. It is used in both adult and pediatric trauma settings, although more research is needed to understand its specific effects in children [].

  • Cardiac Surgery: Reduces blood loss and transfusion needs after cardiac surgery [, , ].
  • Orthopedic Surgery: Reduces postoperative blood loss in TKA and THA, enabling early mobilization [, , , , , , , ]. It is also effective for spine surgeries [].
  • Obstetrics: Reduces blood loss during and after cesarean sections, especially in cases of placenta previa, contributing to improved maternal outcomes [, , , , , , ].

Other Medical Conditions:

  • Intracerebral Hemorrhage: Tranexamic Acid is being investigated for treating acute ICH []. Studies suggest it may reduce hematoma expansion, but further research is needed [].
  • Heavy Menstrual Bleeding: Reduces menstrual blood loss, particularly in women using copper IUDs [].
  • Melasma: Tranexamic Acid has shown effectiveness in treating melasma, a skin pigmentation disorder, through both oral and topical routes [, , , , ].
Future Directions
  • Pediatric Trauma: Further studies are needed to determine the optimal dosage and efficacy of Tranexamic Acid in children experiencing trauma [].
  • Neurological Applications: More research is needed to determine the efficacy and long-term effects of Tranexamic Acid for treating acute ICH and other neurological conditions [, ].
  • Mechanism of Action in Melasma: Further investigation is needed to fully elucidate the mechanisms by which Tranexamic Acid affects melanogenesis and its long-term effects in treating melasma [, ].
  • Drug Delivery Systems: Exploring new methods of delivering Tranexamic Acid, such as topical applications for PPH or targeted delivery systems for specific medical conditions [].

Aminocaproic Acid

Compound Description: Aminocaproic acid is a synthetic antifibrinolytic agent that inhibits plasminogen activation, thereby preventing the breakdown of fibrin clots. It is used to control bleeding in various clinical settings, including surgical procedures. []

Plasminogen

Compound Description: Plasminogen is a zymogen, an inactive precursor of the serine protease plasmin. Plasminogen is activated to plasmin, which degrades fibrin clots, fibrinogen, and other plasma proteins, including procoagulant factors V and VIII. []

Relevance: Plasminogen is the primary target of tranexamic acid's antifibrinolytic action. Tranexamic acid competitively inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. [] This interaction with plasminogen highlights tranexamic acid's mechanism of action in controlling bleeding.

Plasmin

Compound Description: Plasmin is a serine protease that plays a crucial role in fibrinolysis, the enzymatic breakdown of blood clots. It degrades fibrin, the main protein component of blood clots. []

Relevance: Tranexamic acid exerts its hemostatic effects by directly inhibiting plasmin activity. [] This direct inhibition of plasmin further contributes to tranexamic acid's efficacy in reducing blood loss during surgical procedures.

Fibrinogen

Compound Description: Fibrinogen is a large, complex glycoprotein synthesized in the liver that plays a critical role in blood clot formation. Fibrinogen is converted by thrombin into fibrin during blood coagulation. []

Relevance: Tranexamic acid's antifibrinolytic activity indirectly protects fibrinogen from degradation by plasmin. [] This protective effect on fibrinogen further contributes to the hemostatic action of tranexamic acid.

Thrombin

Compound Description: Thrombin is a serine protease that plays a key role in the coagulation cascade, the complex series of reactions that leads to blood clot formation. []

Relevance: While tranexamic acid primarily acts on the fibrinolytic system, it can indirectly influence thrombin activity by preventing the degradation of procoagulant factors V and VIII by plasmin. These factors are essential for thrombin generation and activity. []

Properties

CAS Number

701-54-2

Product Name

Tranexamic acid

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxylic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)

InChI Key

GYDJEQRTZSCIOI-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN)C(=O)O

Solubility

167000 mg/L
1.06 M

Synonyms

AMCA
AMCHA
Amchafibrin
Anvitoff
Cyklokapron
Exacyl
KABI 2161
Spotof
t-AMCHA
Tranexamic Acid
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid
Transamin
Ugurol

Canonical SMILES

C1CC(CCC1CN)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.